molecular formula C13H15BFNO2S B15298951 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole CAS No. 2779558-94-8

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

Cat. No.: B15298951
CAS No.: 2779558-94-8
M. Wt: 279.1 g/mol
InChI Key: PNWCNIPRBUUNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is a chemical compound with the molecular formula C14H17BFNO2 It is a fluorinated benzothiazole derivative that contains a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.

    Introduction of the Boronic Ester Group: The boronic ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the fluorinated benzothiazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its fluorinated structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorine atom can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol

Uniqueness

Compared to similar compounds, 7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct chemical properties and potential applications. The presence of both fluorine and boronic ester groups further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

2779558-94-8

Molecular Formula

C13H15BFNO2S

Molecular Weight

279.1 g/mol

IUPAC Name

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H15BFNO2S/c1-12(2)13(3,4)18-14(17-12)8-5-6-9(15)11-10(8)16-7-19-11/h5-7H,1-4H3

InChI Key

PNWCNIPRBUUNKF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)SC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.